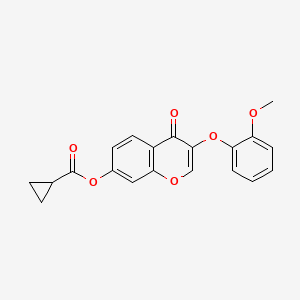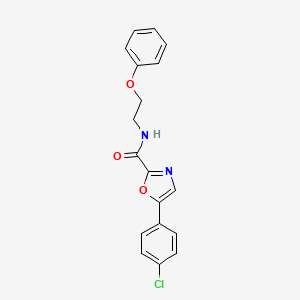![molecular formula C9H9NO4 B2877819 6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid CAS No. 2166731-23-1](/img/structure/B2877819.png)
6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid” is a complex chemical compound with diverse applications. It finds its utility in scientific research, specifically in the synthesis of novel organic compounds, drug discovery, and material science studies. The compound has a CAS Number: 2166731-23-1, a Molecular Weight of 195.17, and an MDL number: MFCD32068539 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H9NO4/c11-4-6-3-7 (9 (12)13)8-5-14-2-1-10 (6)8/h3-4H,1-2,5H2, (H,12,13) . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.Physical And Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at a temperature of 4°C . The compound has a molecular weight of 195.17 .科学的研究の応用
Retro Diels-Alder Method and Synthesis of Pyrrolopyrimidines
Research includes the development of methods for preparing pyrrolopyrimidinediones and pyrimidoisoindolediones through reactions involving oxocarboxylic acids and subsequent cyclization and thermolysis. These processes are part of broader studies on the synthesis of complex heterocyclic compounds, which could hint at synthetic pathways or applications involving "6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid" (Stájer, Szabó, Sohår, Csámpai, & Sillanpää, 2006).
Isolation and Synthesis of Natural Products with Biological Activity
Studies on the isolation from Penicillium brevicompactum and the synthesis of natural products with anti-juvenile-hormone and insecticidal activity also reflect the broader context of research where such compounds could be relevant. This suggests potential applications in developing bioactive compounds or pesticides (Cantín, Moya, Castillo, Primo, Miranda, & Primo‐Yúfera, 1999).
Electrogeneration of Hydroxyl Radicals
Research into the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes, while not directly related to the compound, involves complex chemical reactions that could inform studies on the reactivity and potential catalytic applications of "this compound" (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).
Antibacterial Agents
The synthesis and evaluation of substituted 1,2-dihydro-6-oxo-pyrroloquinoline-5-carboxylic acids for antibacterial activity highlight the ongoing search for new antibacterial agents. This research area could encompass the investigation of "this compound" as a potential precursor or active compound in developing new antibiotics (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Safety and Hazards
作用機序
Target of Action
It is known that the compound belongs to the class of n-nitrosamines . N-Nitrosamines have been linked to an elevated risk of several cancers, especially in case of continuous intake .
Mode of Action
The mode of action of EN300-818800 involves the oxidation of the N-Nitrosamine species by cytochrome P450, leading to the downstream production of cancerogenic diazonium salts . These salts can damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
The compound’s mode of action suggests that it may interfere with dna replication and repair processes due to its ability to cause dna damage .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The result of EN300-818800’s action is the potential induction of DNA damage, which can lead to mutations and potentially cancer . The specific molecular and cellular effects would depend on the extent of DNA damage and the cell’s ability to repair this damage.
Action Environment
Factors such as the presence of cytochrome p450 enzymes, which are involved in the compound’s mode of action, could influence its action, efficacy, and stability .
特性
IUPAC Name |
6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-4-6-3-7(9(12)13)8-5-14-2-1-10(6)8/h3-4H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXBZLBIYFGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=C(N21)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2166731-23-1 |
Source


|
| Record name | 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)
methanone](/img/structure/B2877744.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)


![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)


